molecular formula C11H19NO4S B13390388 5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic Acid

5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B13390388
M. Wt: 261.34 g/mol
InChI Key: FZSPELSRTNXPPY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The core structure includes a 5,5-dimethyl substitution on the thiazolidine ring, a tert-butoxycarbonyl (Boc) group at position 3, and a carboxylic acid moiety at position 2. This compound is of interest in pharmaceutical synthesis, particularly as an intermediate in β-lactam antibiotic production (e.g., nafcillin sodium process-related compounds) .

Crystallographic studies of related thiazolidines reveal that substituents at positions 2 and 3 significantly influence molecular conformation and intermolecular interactions, such as hydrogen bonding and C–H···π contacts .

Properties

IUPAC Name

5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-17-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSPELSRTNXPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylpropan-2-yl chloroformate with 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques, such as recrystallization or column chromatography, to obtain the desired product in high purity and yield. The reaction conditions may be optimized to increase the efficiency and reduce the cost of production.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position 3) Key Properties
5,5-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid C12H19NO4S 289.35 g/mol Boc group Likely moderate solubility in polar solvents; Boc group enhances steric bulk
(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid C11H14N2O2S 238.30 g/mol Pyridin-2-yl Forms O–H···N hydrogen bonds; helical crystal packing
2-(1-Carboxy-2-hydroxy-2-methyl-propyl)-5,5-dimethylthiazolidine-4-carboxylic acid C11H19NO5S 277.34 g/mol Carboxy-hydroxypropyl Increased hydrophilicity due to hydroxyl and carboxyl groups
5,5-Dimethyl-2-(4-(2-methylpropyl)phenyl)-1,3-thiazolidine-4-carboxylic acid C16H23NO2S 293.42 g/mol 4-(2-methylpropyl)phenyl Hydrophobic substituent; potential for enhanced membrane permeability
Key Observations:

Substituent Polarity : The Boc group in the target compound introduces steric hindrance but reduces polarity compared to analogs with hydroxyl or pyridinyl groups. This affects solubility and reactivity in synthetic pathways .

Crystal Packing : Analogs like (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid exhibit O–H···N hydrogen bonds and C–H···π interactions, stabilizing their crystal lattices. In contrast, the Boc group may promote weaker van der Waals interactions due to its bulkiness .

Biological Relevance : Derivatives with hydrophilic substituents (e.g., carboxy-hydroxypropyl) are more likely to engage in metal coordination or enzymatic interactions, as seen in metallo-β-lactamase inhibitors .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700–1720 cm<sup>−1</sup>, while Boc carbonyls absorb at ~1680–1700 cm<sup>−1</sup> .
  • NMR : The tert-butyl protons in the Boc group resonate as a singlet near δ 1.2–1.5 ppm in <sup>1</sup>H NMR, distinct from aromatic protons in pyridin-2-yl analogs (δ 7.0–8.5 ppm) .
  • Melting Points : Thiazolidines with bulky substituents (e.g., Boc) typically exhibit higher melting points (>200°C) due to crystalline stability, whereas hydrophilic analogs may melt at lower temperatures .

Future Studies :

  • Quantitative structure-activity relationship (QSAR) analyses to correlate substituent effects with biological activity.
  • Exploration of Boc-deprotection kinetics under physiological conditions.

Biological Activity

5,5-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative with significant biological activity attributed to its unique structural features. This compound has garnered attention in medicinal chemistry for its potential applications, particularly as an inhibitor of enzymes related to antibiotic resistance and for its anti-inflammatory and anti-cancer properties.

Chemical Structure and Properties

The molecular formula of 5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid is C12H21NO4SC_{12}H_{21}NO_4S, with a molecular weight of approximately 251.34 g/mol. The compound features a thiazolidine ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄S
Molecular Weight251.34 g/mol
Structural FeaturesThiazolidine ring, Carboxylic acid

Enzyme Inhibition

Research indicates that 5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid exhibits significant enzyme inhibitory activity. Notably, it has been shown to inhibit β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics. This competitive inhibition can restore the efficacy of these antibiotics when co-administered with the compound.

Anti-inflammatory and Anti-cancer Properties

The thiazolidine structure may also confer anti-inflammatory effects. Studies suggest that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Furthermore, preliminary investigations have indicated potential anti-cancer properties, warranting further pharmacological studies to explore these effects in detail.

Study on Antibiotic Resistance

In a recent study focused on antibiotic resistance mechanisms, 5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid was evaluated for its ability to restore the activity of β-lactam antibiotics against resistant bacterial strains. The findings demonstrated that co-administration with this compound significantly increased the susceptibility of resistant strains to β-lactam treatment.

Comparative Analysis with Related Compounds

A comparative analysis of similar thiazolidine derivatives revealed that while many share structural similarities, their biological activities can vary significantly. For instance:

Compound NameUnique FeaturesIC50 (μM)
5,5-Dimethylthiazolidine-4-carboxylic acidLacks additional functional groupsNot specified
Boc-(S)-5,5-dimethylthiazolidine-4-carboxylic acidContains a tert-butoxycarbonyl protecting groupNot specified
3-Thiazolidinedicarboxylic acidContains two carboxylic acid groups; higher acidityNot specified

These comparisons highlight the unique aspects of 5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid in terms of its potential therapeutic applications.

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